
4-(Aminooxy)butane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminooxy)butane-1-thiol is an organic compound with the molecular formula C4H11NOS. It is a thiol and an aminooxy compound, characterized by the presence of both a thiol group (-SH) and an aminooxy group (-ONH2). This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)butane-1-thiol typically involves the reaction of 1,4-butanediol with hydroxylamine and subsequent thiolation. One common method employs the Mitsunobu reaction, where the N,O-protected aminooxy alcohol is prepared from 1,4-butanediol using PhthNOH as a nucleophile and DEAD and PPh3 as activators . The desired compound is obtained in high yield from this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Aminooxy)butane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for bioconjugation.
Medicine: Utilized in the development of diagnostic and therapeutic radiopharmaceuticals.
Industry: Applied in the synthesis of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminooxy)butane-1-thiol involves its reactivity with various functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the aminooxy group can react with carbonyl compounds to form oximes. These reactions are crucial for its use in bioconjugation and radiolabeling .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the aminooxy group.
4-Amino-1-butanethiol: Similar but does not contain the aminooxy group.
N-[4-(Aminooxy)butyl]maleimide: Contains both aminooxy and thiol-reactive groups.
Uniqueness
4-(Aminooxy)butane-1-thiol is unique due to the presence of both thiol and aminooxy groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C4H11NOS |
|---|---|
Peso molecular |
121.20 g/mol |
Nombre IUPAC |
O-(4-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c5-6-3-1-2-4-7/h7H,1-5H2 |
Clave InChI |
HYBZWJUGGDPXRM-UHFFFAOYSA-N |
SMILES canónico |
C(CCS)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


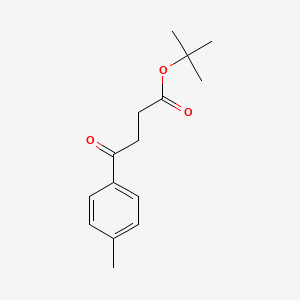
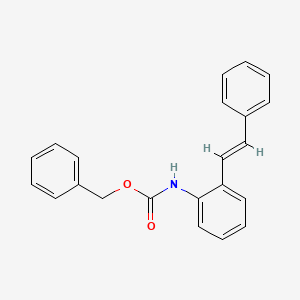
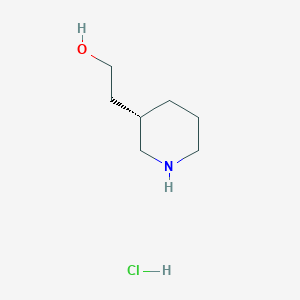
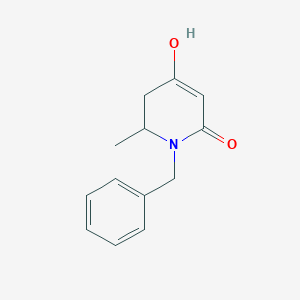

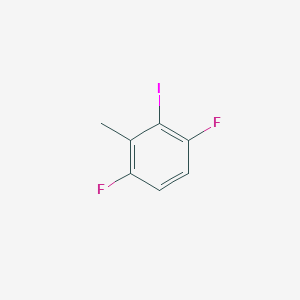
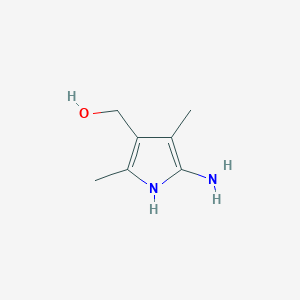

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
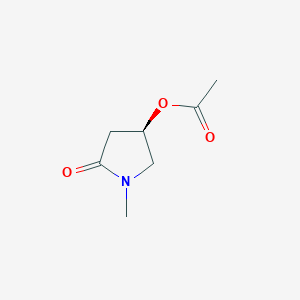
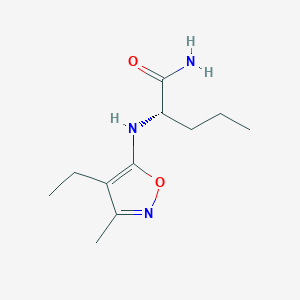
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
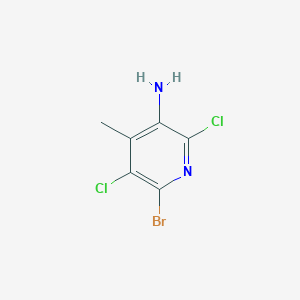
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
